N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-oxo-4H-chromene-3-carboxamide
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Overview
Description
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-oxo-4H-chromene-3-carboxamide is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of both anthraquinone and chromene moieties, which contribute to its diverse chemical reactivity and biological activities.
Preparation Methods
The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-oxo-4H-chromene-3-carboxamide typically involves the reaction of 1-aminoanthraquinone with 4-oxo-4H-chromene-3-carboxylic acid or its derivatives. The reaction is often facilitated by coupling agents such as COMU, which promote the formation of the amide bond under mild conditions . The reaction conditions generally include the use of organic solvents like dimethylformamide (DMF) or dichloromethane (DCM) and may require the presence of a base such as triethylamine to neutralize the by-products .
Chemical Reactions Analysis
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-oxo-4H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The anthraquinone moiety can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert the quinone groups to hydroquinones.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon of the amide group.
Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form fused ring systems
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-oxo-4H-chromene-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The biological activity of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-oxo-4H-chromene-3-carboxamide is primarily attributed to its ability to interact with cellular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit certain enzymes involved in cellular metabolism, further contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-oxo-4H-chromene-3-carboxamide can be compared to other anthraquinone derivatives and chromene-based compounds:
Anthraquinone Derivatives: Compounds like 1-aminoanthraquinone and 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide share similar structural features but differ in their reactivity and biological activities.
Chromene-Based Compounds: Compounds such as 4-oxo-4H-chromene-3-carboxylic acid derivatives exhibit similar chemical reactivity but may have different biological targets and applications.
The uniqueness of this compound lies in its combined structural features, which confer a broader range of chemical reactivity and biological activities compared to its individual components.
Properties
Molecular Formula |
C24H13NO5 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-4-oxochromene-3-carboxamide |
InChI |
InChI=1S/C24H13NO5/c26-21-13-6-1-2-7-14(13)23(28)20-16(21)9-5-10-18(20)25-24(29)17-12-30-19-11-4-3-8-15(19)22(17)27/h1-12H,(H,25,29) |
InChI Key |
APRNMPPBLCYPJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=COC5=CC=CC=C5C4=O |
Origin of Product |
United States |
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